Disperse Orange 61
Description
Contextualization of Azo Disperse Dyes in Advanced Materials Science.
Azo disperse dyes are integral to advanced materials science due to their versatile synthesis, which allows for a wide array of colors and functionalities. researchgate.netmdpi.com The synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component. mdpi.com This modularity enables the fine-tuning of properties such as light absorption, color fastness, and affinity for specific substrates. mdpi.com In the realm of materials science, these dyes are not only used for coloration but are also explored for applications in nonlinear optics, photodynamic therapy, and dye-sensitized solar cells. nih.govemerald.com The performance of these dyes on synthetic fabrics like polyester (B1180765) is particularly noteworthy, as they can be applied under high-temperature and high-pressure conditions, leading to strong and durable coloration. emerald.com
Evolution of Research Trajectories for Disperse Orange 61.
Initial research on this compound and similar dyes was predominantly focused on their synthesis and application in the textile industry. worlddyevariety.comchemicalbook.com The primary goal was to achieve vibrant, long-lasting colors on synthetic fibers. worlddyevariety.com Over time, the research focus has broadened significantly. Investigations into the crystallographic structure of this compound have provided insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its physical and chemical properties. researchgate.net More recent studies have shifted towards evaluating the environmental and toxicological aspects of these dyes. For instance, research has been conducted on the presence of this compound in house dust and its potential as a skin sensitizer. nih.govnih.gov This reflects a growing imperative within the scientific community to assess the life cycle and potential impacts of widely used chemical compounds.
Identification of Knowledge Gaps and Research Imperatives Pertaining to this compound.
Despite the existing body of research, several knowledge gaps remain. While the synthesis of this compound is well-established, there is ongoing research into more environmentally friendly and efficient synthetic routes. mdpi.com A significant area requiring further investigation is the comprehensive toxicological profile of this compound and its potential degradation products. Although some studies have touched upon its allergenic potential, a deeper understanding of its metabolic fate and long-term effects is needed. nih.govresearchgate.net Furthermore, exploring the potential of this compound in novel applications beyond traditional dyeing, such as in advanced functional materials, represents a promising avenue for future research.
Definitive Scope and Objectives of Academic Inquiry on this compound.
The academic inquiry into this compound is multifaceted. Key objectives include:
Structural and Physicochemical Characterization: Elucidating the precise molecular structure, including crystallographic data, and determining its key physicochemical properties.
Synthesis and Application Optimization: Developing and refining synthetic methodologies to improve yield, purity, and environmental footprint, while also optimizing its application in dyeing processes for enhanced performance.
Toxicological and Environmental Assessment: Rigorously evaluating its potential for human and environmental toxicity, including studies on sensitization, and investigating its environmental fate and persistence.
Exploration of Novel Applications: Investigating its potential use in emerging technological fields, leveraging its specific chromophoric and chemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 12270-45-0 | worlddyevariety.com |
| Molecular Formula | C₁₇H₁₅Br₂N₅O₂ | worlddyevariety.comchembk.com |
| Molecular Weight | 481.14 g/mol | worlddyevariety.comchembk.comcymitquimica.com |
| Appearance | Deep orange powder | worlddyevariety.com |
| Molecular Structure | Single azo class | worlddyevariety.com |
| Boiling Point | 632.5°C at 760 mmHg | chemsrc.com |
| Flash Point | 336.3°C | chemsrc.com |
| Density | 1.62 g/cm³ | chemsrc.com |
| Refractive Index | 1.653 | chembk.comchemsrc.com |
Table 2: Synthesis of this compound
| Step | Description | Reactants |
|---|---|---|
| Diazotization | Formation of a diazonium salt from a primary aromatic amine. | 2,6-Dibromo-4-nitroaniline |
| Coupling | Reaction of the diazonium salt with a coupling component. | N-ethyl-N-cyanoethylaniline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMJPPMTXZJLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276061, DTXSID70866473 | |
| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Disperse Orange 61 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55281-26-0, 12270-45-0 | |
| Record name | 3-[[4-[2-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55281-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3-((4-(2-(2,6-dibromo-4-nitrophenyl)diazenyl)phenyl)ethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055281260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Disperse Orange 61 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for Disperse Orange 61
Elucidation of Established Synthetic Pathways for Disperse Orange 61 via Diazotization and Coupling Reactions
The primary and most established industrial synthesis of this compound, a monoazo dye, is achieved through a sequential two-step process involving diazotization followed by an azo coupling reaction. This synthetic route is a cornerstone of azo dye chemistry. researchgate.netijirset.com
The process commences with the diazotization of a primary aromatic amine, which for this compound is 2,6-Dibromo-4-nitroaniline . This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A critical parameter for this step is maintaining a low temperature, generally between 0-5 °C. ijirset.comnih.gov This is crucial because the resulting diazonium salt, 2,6-dibromo-4-nitrobenzenediazonium salt, is thermally unstable and can decompose at higher temperatures, leading to reduced yield and the formation of impurities. nih.gov
The second step is the azo coupling reaction. The prepared diazonium salt, which is a weak electrophile, is reacted with a coupling component. For this compound, the coupling agent is N-ethyl-N-cyanoethylaniline . This component is an electron-rich aromatic compound that undergoes electrophilic substitution, typically at the para-position relative to the activating amino group, to form the stable azo (-N=N-) chromophore that is responsible for the dye's color. researchgate.netnih.gov The coupling reaction with aromatic amines is generally carried out in slightly acidic conditions to ensure the presence of the diazonium ion while preventing protonation of the coupling amine's amino group, which would deactivate it. youtube.com
Diazotization: 2,6-Dibromo-4-nitroaniline + NaNO₂ + 2HCl (at 0-5 °C) → 2,6-dibromo-4-nitrobenzenediazonium chloride + NaCl + 2H₂O
Azo Coupling: 2,6-dibromo-4-nitrobenzenediazonium chloride + N-ethyl-N-cyanoethylaniline → C.I. This compound + HCl
This well-established pathway is widely used due to its reliability and the accessibility of the starting materials. ijirset.com
Exploration of Novel and Optimized Synthetic Approaches for this compound
While the traditional diazotization and coupling method is robust, research into novel and optimized synthetic approaches for azo dyes aims to improve efficiency, yield, and environmental compatibility. Although studies focusing specifically on this compound are limited, general advancements in dye synthesis are applicable.
One significant area of optimization is the use of alternative energy sources to drive the reaction. Microwave-assisted organic synthesis (MAOS) has been shown to be effective for producing other disperse dyes, offering advantages such as significantly shorter reaction times, better yields, and increased energy efficiency compared to conventional heating methods. nih.govnih.gov This technique could potentially be adapted for the synthesis of this compound to accelerate the coupling step.
Another novel approach involves the use of alternative reaction media. The use of supercritical carbon dioxide (CO₂) has been explored as a medium for dyeing processes with disperse dyes. nih.gov While this is primarily an application-focused optimization, research into conducting the synthesis itself in such green solvents could reduce the reliance on aqueous acidic solutions and organic solvents.
More fundamental research has explored novel reagents for forming the azo group. For instance, nitrous oxide (N₂O), commonly known as laughing gas, has been used as a diazo transfer reagent in the synthesis of certain azo dyes from mesoionic carbenes. researchgate.net This represents a significant departure from the classical nitrous acid pathway, although its applicability to the specific substrates of this compound has not been reported.
These advanced methodologies highlight potential pathways for modernizing the synthesis of this compound, focusing on increased efficiency and process intensification.
Design and Synthesis of Functionalized this compound Analogues
The design and synthesis of functionalized analogues of this compound are driven by the need to create dyes with varied shades, improved fastness properties, and different affinities for various textile fibers. This is achieved by systematically modifying the chemical structure of either the diazo component (2,6-Dibromo-4-nitroaniline) or the coupling component (N-ethyl-N-cyanoethylaniline). researchgate.netresearchgate.netnasa.gov
Several commercial disperse dyes are structural analogues of this compound, demonstrating common derivatization strategies:
Halogen Substitution: The two bromine atoms in the diazo component are strong electron-withdrawing groups that influence the color and light fastness. Replacing them with other halogens, such as chlorine, leads to different dyes. For example, Disperse Orange 76 utilizes 2,6-Dichloro-4-nitroaniline as the diazo component. biosynth.com
Modification of the Coupling Component: The alkyl and cyano groups on the coupling component's nitrogen atom can be altered. For instance, Disperse Orange 44 is synthesized from 2-chloro-4-nitroaniline (B86195) and N,N-bis(2-cyanoethyl)aniline, featuring two cyanoethyl groups. nih.gov
Variation of Aromatic Substitution: The number and position of substituents on both aromatic rings can be changed. Disperse Orange 288 uses 4-nitroaniline (B120555) as the diazo component and couples it with N-benzyl-N-cyanoethylaniline. nih.gov
The synthesis of these analogues follows the same fundamental diazotization and coupling pathway, simply substituting the appropriate starting materials. ijirset.com This modularity allows for the creation of a wide library of dyes with tailored properties.
| Compound Name | Diazo Component | Coupling Component |
|---|---|---|
| This compound | 2,6-Dibromo-4-nitroaniline | N-ethyl-N-cyanoethylaniline |
| Disperse Orange 76 | 2,6-Dichloro-4-nitroaniline | N-ethyl-N-cyanoethylaniline |
| Disperse Orange 44 | 2-Chloro-4-nitroaniline | N,N-bis(2-cyanoethyl)aniline |
| Disperse Orange 288 | 4-Nitroaniline | N-benzyl-N-cyanoethylaniline |
Parametric Influences on the Synthetic Yield and Purity of this compound
The yield and purity of the final this compound product are highly dependent on the precise control of several reaction parameters during both the diazotization and coupling stages. The properties of the final dye are directly impacted by the stability of the diazonium intermediate and the efficiency of the coupling reaction. researchgate.net
Key parameters and their influence are detailed below:
| Parameter | Influence on Synthesis |
|---|---|
| Temperature | This is the most critical parameter for the diazotization step. The reaction must be maintained at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. ijirset.comnih.gov Temperatures above this range can lead to the formation of phenolic byproducts and a significant reduction in yield. |
| pH | The pH of the reaction medium is crucial for both steps. Strong acidic conditions are required for the initial formation of nitrous acid and the subsequent diazotization. However, the coupling reaction's efficiency is highly pH-dependent. Coupling with aromatic amines like N-ethyl-N-cyanoethylaniline is typically performed in weakly acidic media (pH 4-6) to achieve an optimal rate. youtube.com |
| Reactant Stoichiometry | The molar ratio of the amine, sodium nitrite, and the coupling component directly affects the yield and purity. ijirset.com An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete diazotization. The ratio of the diazonium salt to the coupling component must also be carefully controlled to maximize product formation and minimize unreacted starting materials. ijirset.com |
| Reaction Time | Sufficient time must be allowed for both the diazotization and coupling reactions to proceed to completion. Inadequate reaction time can result in a lower yield, while excessively long times may increase the chance of diazonium salt decomposition, even at low temperatures. |
Careful optimization of these parameters is essential for achieving a high yield of pure this compound, which is critical for industrial-scale production to ensure consistent color strength and dyeing performance. ijirset.com
Advanced Spectroscopic and Analytical Characterization of Disperse Orange 61
Vibrational Spectroscopic Analysis of Disperse Orange 61 (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound.
FT-IR Spectroscopy: FT-IR analysis of disperse dyes reveals characteristic peaks corresponding to specific functional groups. In a study involving the bioremediation of Disperse Orange 2RL (a synonym for this compound), FT-IR spectroscopy was used to monitor the structural changes of the dye before and after treatment. nih.gov The analysis, conducted in the mid-IR region (500–3500 cm⁻¹), showed changes in peak positions and intensities, particularly in the azo region (around 1620 cm⁻¹ and 1515 cm⁻¹), indicating the degradation of the dye. nih.gov For similar azo dyes, the disappearance of the amine peak and the appearance of a weak peak around 1550 cm⁻¹ for the -N=N- group are indicative of azo compound formation. researchgate.net General FT-IR spectra of related materials like olive pomace, used for dye adsorption, show characteristic bands for hydroxyl and amino groups (around 3313 cm⁻¹), methyl and methylene (B1212753) groups (2920 cm⁻¹ and 2840 cm⁻¹), and carboxylic acids (broad bands near 1250 cm⁻¹). mdpi.com
Raman Spectroscopy: While specific Raman data for this compound is not readily available, studies on structurally similar substituted azobenzene (B91143) derivatives provide insight into the expected vibrational modes. acs.org Research on compounds like 4-nitro-azobenzene (NAB) and 4-(dimethylamino)-azobenzene (DAB) using density functional theory (DFT) calculations has been effective in assigning harmonic vibrational frequencies and normal modes. acs.org These studies indicate that the vibrational spectra are sensitive to the substitution pattern on the azobenzene core, which influences the electronic delocalization. acs.org
A comparative table of expected FT-IR peaks for this compound based on its functional groups is presented below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C≡N (Nitrile) | 2250 - 2200 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| N=N (Azo) | 1630 - 1575 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| NO₂ (Nitro) | 1560 - 1515 (asymmetric), 1355 - 1315 (symmetric) | Stretching |
| C-N (Aromatic Amine) | 1340 - 1250 | Stretching |
| C-Br (Bromoalkane) | 690 - 550 | Stretching |
Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis, Fluorescence)
Electronic spectroscopy is crucial for understanding the color properties and electronic transitions of this compound.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by strong absorption in the visible region, which is responsible for its orange color. The maximum absorption wavelength (λmax) is influenced by the electronic structure of the molecule, including the presence of electron-withdrawing and electron-donating groups. researchgate.net For this compound, the λmax is typically observed in the orange region of the spectrum. In one study, a wavelength of 420 nm was used for the HPLC analysis of this compound. nih.gov Another study monitored the dye at 450 nm. nih.gov The absorption spectrum of azo dyes generally shows a broad band resulting from the overlap of a π-π* transition and a weaker, symmetry-forbidden n-π* transition. mdpi.com The band in the visible region is typically assigned to the n-π* transition. mdpi.com
Fluorescence Spectroscopy: Fluorescence data for this compound is not extensively reported in the available literature. Generally, azo compounds are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways, such as photoisomerization of the azo group.
The table below summarizes the UV-Vis absorption data for this compound from various analytical studies.
| Analytical Context | Wavelength (nm) | Reference |
| HPLC Detection | 420 | nih.gov |
| DPRA Assay Monitoring | 450 | nih.gov |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.
¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the this compound molecule. Although specific spectral data for this compound is not provided in the search results, the synthesis and characterization of new disperse azo dyes frequently employ ¹H NMR and mass spectrometry to confirm the dye structures. researchgate.net The positions of functional groups and the length of alkyl chains have a significant impact on the spectroscopic properties of these dyes. researchgate.net For related disperse dyes, high-quality ¹H and ¹³C NMR spectra have been obtained to confirm the purity and structure of the isolated compounds. nih.gov
Mass Spectrometric Techniques for this compound and its Degradation Products
Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of this compound and identifying its degradation products.
High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is commonly used. The exact mass of this compound (C₁₇H₁₅Br₂N₅O₂) is 478.9592 g/mol . massbank.jp In positive ESI mode, the protonated molecule [M+H]⁺ is observed at m/z 479.9665. massbank.jpmassbank.eumassbank.jp
Studies have utilized ultra-high-performance liquid chromatography (UHPLC) coupled to high-field orbital trapping mass spectrometry to analyze this compound in various matrices. nih.gov Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide structural information through fragmentation. Mass spectral libraries contain MS2 data for this compound at different collision energies (e.g., 20 V and 40 V), which aids in its identification. massbank.jpmassbank.eumassbank.jp The analysis of degradation products is also crucial. For example, the reductive cleavage of the azo bond can lead to the formation of aromatic amines, such as 2,6-dibromo-4-nitroaniline. nih.gov
The table below lists the key mass spectrometric data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₅Br₂N₅O₂ | worlddyevariety.comchemicalbook.commassbank.jp |
| Molecular Weight | 481.14 g/mol | worlddyevariety.com |
| Exact Mass | 478.9592 g/mol | massbank.jp |
| [M+H]⁺ (m/z) | 479.9665 | massbank.jpmassbank.eumassbank.jp |
| Ionization Mode | ESI Positive | nih.govmassbank.jp |
X-ray Diffraction and Crystallographic Studies of this compound
X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the crystalline state of this compound.
The crystal structure of this compound has been determined by single-crystal X-ray diffraction analysis. researchgate.net The dye crystallizes in the triclinic system with the space group P-1. researchgate.net The unit cell dimensions are a = 8.859(2) Å, b = 9.899(2) Å, c = 11.417(3) Å, α = 78.51(4)°, β = 70.37(3)°, and γ = 80.46(4)°. researchgate.net The two phenyl rings in the molecule are oriented at a dihedral angle of 57.87(20)°. researchgate.net The crystal structure is stabilized by intermolecular C–H···N hydrogen bonds, which link the molecules into centrosymmetric dimers. researchgate.net Additionally, π–π stacking interactions between the phenyl rings, with a centroid–centroid distance of 3.741(4) Å, further stabilize the structure. researchgate.net It has been noted that different crystalline forms (polymorphs) of disperse dyes can exist, which may affect their commercial processing. chemicalbook.com For instance, a β-modification of this compound has been identified through its X-ray diffraction pattern. google.comgoogle.com
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 8.859(2) | researchgate.net |
| b (Å) | 9.899(2) | researchgate.net |
| c (Å) | 11.417(3) | researchgate.net |
| α (°) | 78.51(4) | researchgate.net |
| β (°) | 70.37(3) | researchgate.net |
| γ (°) | 80.46(4) | researchgate.net |
| V (ų) | 918.8(4) | researchgate.net |
| Z | 2 | researchgate.net |
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis of this compound
Chromatographic techniques are indispensable for separating this compound from complex mixtures and assessing its purity.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods. nih.govlabrulez.com These techniques are often coupled with diode array detectors (DAD) or mass spectrometers (MS) for detection and quantification. nih.govnih.govsatra.com For instance, HPLC with variable wavelength detection has been used to identify this compound in a mixture of dyes, with detection at 420 nm. nih.gov Purity assessment of this compound standards is often performed using HPLC, with purities of ≥99% being reported. alibaba.com
Reversed-phase chromatography is typically employed, using columns such as C18. massbank.jpmassbank.eumassbank.jp A common mobile phase consists of a gradient of water and acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency in MS detection. nih.govmassbank.jpmassbank.eumassbank.jp The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. For example, a retention time of 15.39 minutes was recorded using a Zorbax Eclipse Plus C18 column with a water/acetonitrile gradient. massbank.jpmassbank.eumassbank.jp
The table below outlines a typical set of HPLC conditions for the analysis of this compound.
| Parameter | Condition | Reference |
| Instrument | UHPLC-Orbitrap Fusion Lumos MS | nih.gov |
| Column | Thermo Hypersil Gold (1.9 µm, 2.1 x 100 mm) | nih.gov |
| Mobile Phase | Water:Acetonitrile gradient with 0.1% formic acid | nih.gov |
| Detection | High-Resolution Mass Spectrometry (ESI+) | nih.gov |
| Retention Time | 15.39 min (on Zorbax Eclipse Plus C18) | massbank.jpmassbank.eumassbank.jp |
Theoretical and Computational Investigations of Disperse Orange 61
Quantum Chemical Calculations on the Electronic Structure and Optical Properties of Disperse Orange 61
Quantum chemical calculations are instrumental in elucidating the relationship between the molecular structure of this compound and its characteristic color. The dye's structure features a p-aminoazobenzene core, and functionalization with substituents, including bromine and chlorine, alters its electronic structure, which in turn governs its optical properties. nih.gov
Studies employing quantum chemistry software, such as Gaussian, have systematically investigated mono-azo orange disperse dyes. researchgate.net These calculations often start with generating initial molecular conformations, followed by optimization to find the most stable, energy-minimized structures using methods like Density Functional Theory (DFT). researchgate.net The primary goal of these calculations is to understand the electronic excitations that give rise to the dye's color. This is achieved by calculating the ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net
A key aspect of these investigations is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For azo dyes, the HOMO is typically spread over the donor part of the molecule, while the LUMO is located on the acceptor moiety. mdpi.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is directly related to the wavelength of maximum absorption (λmax) and, consequently, the perceived color of the dye. A smaller energy gap generally corresponds to a longer wavelength of absorption.
For this compound, theoretical calculations can predict its λmax. For instance, a predictive model based on quantum chemical calculations for a series of mono-azo orange disperse dyes showed a high degree of consistency with experimental values, with testing error rates within 6%. researchgate.net Such models are valuable for the virtual screening and design of new dye molecules with specific desired colors.
Table 1: Calculated Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C17H15Br2N5O2 | worlddyevariety.com, chemicalbook.com |
| Molecular Weight | 481.14 g/mol | worlddyevariety.com, chemicalbook.com |
| General Class | Single azo dye | worlddyevariety.com |
This table contains general properties of this compound.
Density Functional Theory (DFT) Studies on the Reactivity and Stability of this compound
Density Functional Theory (DFT) is a widely used computational method to investigate the chemical reactivity and stability of molecules like this compound. mdpi.comd-nb.infonumberanalytics.com DFT allows for the calculation of various molecular descriptors that provide insights into a molecule's behavior in chemical reactions. mdpi.com
Key reactivity descriptors that can be calculated using DFT include:
Chemical Potential (µ): Indicates the tendency of a molecule to lose or gain electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity (ω): Describes the ability of a molecule to accept electrons. mdpi.com
By analyzing these descriptors, researchers can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. For instance, the analysis of Fukui functions and dual descriptors, derived from DFT calculations, can pinpoint specific atoms or functional groups that are more susceptible to reaction. mdpi.com The Molecular Electrostatic Surface Potential (MESP) is another valuable tool derived from DFT that visually represents the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions. mdpi.com
The stability of this compound can also be assessed using DFT. By calculating the total energy of the molecule, its stability relative to other isomers or potential degradation products can be determined. d-nb.info DFT has been shown to be reliable in predicting the relative stability of different chemical phases and structures. d-nb.info For azo dyes, DFT can be used to study the stability of different tautomeric forms, such as the azo and hydrazone forms, which can coexist in solution. researchgate.net
Furthermore, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry of the dye, providing accurate bond lengths and angles. mdpi.comacs.org These optimized structures are crucial for subsequent calculations of other properties, such as vibrational frequencies. acs.org
Molecular Dynamics Simulations of this compound Interactions with Polymeric Substrates
Molecular dynamics (MD) simulations are a powerful computational technique used to study the interactions between dye molecules and the polymeric fibers they are designed to color, such as polyester (B1180765). nih.govrsc.org These simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound molecules adsorb onto and penetrate a polymer matrix.
The primary mechanism of dyeing for disperse dyes is based on non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the dye and the polymer chains. MD simulations can quantify these interactions and provide insights into the binding affinity of the dye for the substrate. nih.gov For example, simulations can reveal how the dye molecule orients itself within the amorphous regions of the polymer and can identify the specific functional groups on both the dye and the polymer that are involved in the binding.
MD simulations can also be used to understand the factors that affect the fastness properties of the dye, such as its resistance to washing and light. By simulating the dye-polymer system in the presence of water or under conditions that mimic light exposure, researchers can study the mechanisms of dye migration and degradation at the molecular level.
Furthermore, MD simulations can help in understanding the process of dye aggregation. In some cases, dye molecules may aggregate on the surface of the polymer, which can affect the color yield and uniformity of the dyeing. MD simulations can model the self-association of this compound molecules and provide insights into the forces driving this process. mdpi.com
Recent advancements in MD simulations, such as the use of reactive force fields (ReaxFF), allow for the study of chemical reactions that may occur during the dyeing process or during the lifetime of the dyed fabric. acs.org This can be particularly useful for understanding the degradation of the dye and the formation of potential byproducts.
Computational Prediction of Spectroscopic Signatures for this compound and its Derivatives
Computational methods, particularly those based on DFT and its time-dependent extension (TD-DFT), are extensively used to predict the spectroscopic signatures of this compound and its derivatives. researchgate.netacs.org These predictions are crucial for identifying the molecule and for understanding how structural modifications affect its properties.
The most important spectroscopic signature for a dye is its UV-Vis absorption spectrum, which determines its color. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate the UV-Vis spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can validate the computational model and gain a deeper understanding of the electronic transitions responsible for the observed color. For instance, studies have shown that range-separated functionals like CAM-B3LYP can provide accurate predictions of two-photon absorption spectra for similar dye systems. acs.org
In addition to UV-Vis spectra, computational methods can also predict vibrational spectra, such as infrared (IR) and Raman spectra. acs.org By calculating the harmonic vibrational frequencies and their corresponding intensities, it is possible to assign the experimentally observed vibrational bands to specific motions of the atoms in the molecule. researchgate.netacs.org This information is valuable for characterizing the molecular structure and for studying the interactions of the dye with its environment.
Furthermore, computational predictions of spectroscopic signatures are not limited to the parent molecule. They can also be used to screen virtual libraries of this compound derivatives with modified structures. mdpi.com By calculating the spectra of these derivatives, researchers can identify promising candidates with desired spectroscopic properties before they are synthesized in the laboratory, thus saving time and resources.
Development of Structure-Property Relationship Models for this compound Derivatives
Structure-property relationship (SPR) models are mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. dntb.gov.ua For this compound and its derivatives, SPR models can be developed to predict a wide range of properties, such as their color, fastness, and affinity for polymeric substrates.
These models are typically built using a set of molecules with known structures and properties. The structures of the molecules are described by a set of numerical descriptors, which can be calculated using computational chemistry methods. These descriptors can be based on the molecule's topology, geometry, or electronic structure.
Once the descriptors are calculated, statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the property of interest. nih.gov For example, a model could be developed to predict the λmax of a this compound derivative based on a set of calculated electronic descriptors.
The development of SPR models for this compound derivatives can have several benefits. It can facilitate the rational design of new dyes with improved properties. dntb.gov.ua By using the model to predict the properties of virtual molecules, researchers can identify promising candidates for synthesis. This approach can significantly accelerate the discovery and development of new disperse dyes.
Furthermore, SPR models can be used to predict the properties of existing dyes for which experimental data is not available. This can be particularly useful for assessing the potential environmental impact or toxicological profile of a large number of dyes in a cost-effective manner. canada.ca
Mechanistic Studies of Disperse Orange 61 Interaction with Textile Substrates
Understanding the Adsorption and Diffusion Mechanisms of Disperse Orange 61 in Polyester (B1180765) Fibers
The dyeing of polyester fibers with this compound is a complex process governed by a three-stage mechanism: dispersion, adsorption, and diffusion. textileexplainer.com Initially, the sparingly soluble dye is dispersed in the aqueous dyebath, a process aided by dispersing agents and elevated temperatures, which breaks down dye aggregates into individual molecules. textileexplainer.com
Subsequently, the dissolved dye molecules are adsorbed onto the surface of the polyester fibers. textileexplainer.com This adsorption is a critical step that depends on the dye's solubility in both the dyebath and the fiber. textileexplainer.com The final and rate-determining step is the diffusion of the adsorbed dye molecules from the fiber surface into the amorphous regions of the polymer matrix. textileexplainer.comresearchgate.net This penetration is facilitated by the swelling of the fiber at high temperatures (typically around 130°C), which increases the free volume and segmental mobility of the polymer chains, allowing the dye molecules to enter. textileexplainer.comscribd.comniscpr.res.in The interaction between the dye and the polyester fiber is primarily based on weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, rather than chemical bonds. scribd.com
Influence of Fiber Morphology and Crystallinity on this compound Uptake
The physical and structural characteristics of polyester fibers, specifically their morphology and crystallinity, play a significant role in the uptake of this compound. Polyester fibers possess a highly crystalline and compact structure, which inherently makes them difficult to dye. koreascience.krmdpi.com
Fiber Morphology: The fineness and cross-sectional shape of the fibers influence the dyeing process. Finer filaments with a larger surface area per unit mass generally exhibit higher dye uptake. jomardpublishing.comresearchgate.net Studies have shown that round-shaped fibers tend to have better dye absorption compared to those with more complex cross-sections like scalloped oval or cruciform shapes. jomardpublishing.comresearchgate.net This is attributed to the more uniform accessibility of the fiber surface to the dye molecules.
Crystallinity: The degree of crystallinity is a critical factor. Dye molecules can only penetrate the amorphous regions of the polyester fiber; the highly ordered crystalline regions are inaccessible. niscpr.res.inkoreascience.kr Therefore, a higher degree of crystallinity results in lower dye uptake. Heat-setting processes, which can alter the crystallinity of polyester, have a direct impact on its dyeing behavior. niscpr.res.in An increase in crystallinity generally leads to a decrease in dye uptake. niscpr.res.inkoreascience.kr Blending polyester with polymers that have lower crystallinity can enhance dye uptake by increasing the proportion of amorphous regions available for dye penetration. koreascience.kr
Thermodynamic and Kinetic Modeling of this compound Dyeing Processes
The dyeing of polyester with disperse dyes like this compound can be described using thermodynamic and kinetic models to understand the equilibrium and rate of the process.
Thermodynamic Modeling: The equilibrium of dye distribution between the dyebath and the fiber can be analyzed using adsorption isotherms such as the Langmuir and Freundlich models. ntua.gr The Langmuir isotherm assumes monolayer adsorption onto a finite number of identical sites, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface. ntua.gr The choice of model depends on the specific dyeing system. Thermodynamic parameters like standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°) can be calculated from these isotherms at different temperatures. austinpublishinggroup.com These parameters provide insights into the spontaneity and nature of the dyeing process. For instance, a negative enthalpy change indicates an exothermic process. austinpublishinggroup.com
Kinetic Modeling: The rate of dyeing is primarily governed by the diffusion of the dye within the fiber, which is the slowest step in the process. researchgate.net Kinetic models such as the pseudo-first-order and pseudo-second-order models are often used to describe the rate of dye uptake. researchgate.netntua.gr The pseudo-second-order model frequently provides a good fit for the dyeing of polyester with disperse dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. ntua.gr Diffusion models, like the intra-particle diffusion model, can help to elucidate the mechanism of dye transport within the fiber. rsc.org The half-dyeing time, which is the time required to achieve 50% of the equilibrium dye uptake, is a key kinetic parameter used to compare the dyeing rates under different conditions. rsc.org
Role of Auxiliaries and Processing Conditions on this compound Performance
Auxiliaries and processing conditions are critical in achieving efficient and uniform dyeing of polyester with this compound.
Auxiliaries:
Dispersing agents: These are essential for stabilizing the aqueous dispersion of the dye and preventing the aggregation of dye particles. researchgate.netfineotex.com
Leveling agents: These chemicals help to ensure uniform dye distribution by controlling the rate of dye absorption. fineotex.com
Carriers: Used in dyeing at temperatures below 130°C, carriers are organic compounds that swell the polyester fibers, increasing the accessibility of the amorphous regions to the dye molecules and thus accelerating the dyeing rate. textileexplainer.comrsc.org However, many traditional carriers are environmentally hazardous. rsc.org Research is ongoing to find more eco-friendly alternatives. rsc.org
pH regulators: Acetic acid is commonly used to maintain a slightly acidic pH in the dyebath, which is optimal for the stability of disperse dyes and the dyeing of polyester. jomardpublishing.com
Processing Conditions:
Temperature: High temperatures, typically around 130°C, are necessary to overcome the compact structure of polyester and facilitate dye diffusion. scribd.com The temperature influences the kinetic energy of the dye molecules and the swelling of the polymer chains. textileexplainer.com
Time: The duration of the dyeing process affects the extent of dye uptake and diffusion.
Pressure: High-temperature dyeing is conducted under pressure to prevent the boiling of the aqueous dyebath.
Comparative Analysis of this compound Interactions with Diverse Synthetic and Natural Fibers
The applicability of this compound is largely limited to hydrophobic synthetic fibers due to its non-ionic nature and low water solubility.
Synthetic Fibers:
Polyester: As discussed extensively, polyester is the primary substrate for this compound. The dyeing mechanism relies on the dye's ability to diffuse into the amorphous regions of the fiber at high temperatures. guidechem.com
Nylon (Polyamide): Nylon can also be dyed with disperse dyes. guidechem.com The interaction is similar to that with polyester, involving diffusion into the fiber structure. However, the presence of amino end groups in nylon can lead to some ionic interactions, which can affect the dyeing properties.
Cellulose (B213188) Acetate: Disperse dyes were originally developed for dyeing cellulose acetate. scribd.com The dyeing mechanism is analogous to that of polyester.
Polypropylene (B1209903): Due to its extremely high crystallinity and lack of dye sites, polypropylene is very difficult to dye with disperse dyes. koreascience.kr Modifications such as melt blending with more dyeable polymers are often required to impart dyeability. koreascience.kr
Natural Fibers:
Cotton (Cellulose): Cotton and other cellulosic fibers are hydrophilic and have a negative surface charge in water. Disperse dyes, being non-ionic and hydrophobic, have very little affinity for these fibers. Therefore, this compound is not suitable for dyeing cotton under normal conditions.
Wool (Protein): Wool is a protein fiber with both acidic and basic groups. While it is typically dyed with acid or reactive dyes, it is generally not dyed with disperse dyes due to the lack of substantivity.
The interaction of this compound with different fibers is fundamentally determined by the chemical and physical nature of the fiber. Its effectiveness is highest with hydrophobic fibers where it can be physically entrapped within the polymer matrix after diffusion.
Environmental Transformations and Remediation Strategies for this compound
This compound, a monoazo disperse dye, is subject to various environmental transformation processes and is the focus of multiple remediation strategies aimed at mitigating its environmental impact. This article explores the photodegradation, biodegradation, and advanced oxidation of this compound, as well as its removal through adsorption and the fate of its byproducts.
Environmental Transformations and Remediation Strategies for Disperse Orange 61
Photodegradation Mechanisms and Kinetics of Disperse Orange 61 in Aquatic Environments
The photodegradation of azo dyes like this compound in aquatic environments is a crucial abiotic degradation pathway. mst.dk This process involves the breakdown of the dye molecule upon exposure to light, particularly UV radiation. The degradation kinetics often follow pseudo-first-order models, where the rate of degradation is proportional to the concentration of the dye. mdpi.comnih.gov
The mechanism of photodegradation can occur through two primary pathways: direct photolysis and indirect photolysis (sensitization). In direct photolysis, the dye molecule itself absorbs photons, leading to an excited state that can result in the cleavage of the azo bond (–N=N–), the chromophoric group responsible for the dye's color. acs.org Indirect photolysis involves other substances in the water, known as photosensitizers, which absorb light and transfer the energy to the dye molecule or generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). acs.orgmdpi.com These highly reactive species then attack and degrade the dye molecule. mdpi.com
Several factors influence the rate of photodegradation, including:
pH: The pH of the water can affect the surface charge of the dye molecule and the generation of reactive species, thereby influencing the degradation efficiency. mdpi.com
Initial Dye Concentration: At low concentrations, the degradation rate often increases with concentration. However, at higher concentrations, the solution's opacity can reduce light penetration, leading to a decrease in the degradation rate. mdpi.com
Light Intensity: Higher light intensity generally leads to a faster degradation rate due to the increased generation of photons and reactive species. mdpi.com
For instance, studies on similar azo dyes have shown that the degradation process often follows the Langmuir–Hinshelwood kinetic model, particularly in photocatalytic systems. mdpi.com The half-life of some disperse dyes under photolytic conditions can be in the order of minutes to a few hours. mst.dk
Biodegradation Pathways and Microbial Decolorization of this compound
The biodegradation of azo dyes like this compound is a key environmental process mediated by microorganisms. The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. nih.gov This process is typically carried out by a variety of microorganisms, including bacteria, fungi, and algae, under anaerobic or anoxic conditions. nih.govijcmas.com
Bacterial genera such as Klebsiella, Pseudomonas, Bacillus, and Escherichia have demonstrated the ability to decolorize textile wastewater containing azo dyes. researchgate.net These microorganisms often utilize the dye as a source of carbon and nitrogen. researchgate.net The primary enzymes involved in this initial decolorization step are azoreductases, which catalyze the breaking of the –N=N– bond. nih.gov This cleavage results in the formation of colorless aromatic amines, which may be more toxic than the parent dye. acs.org
Following the initial anaerobic decolorization, the resulting aromatic amines can be further degraded under aerobic conditions. ijcmas.com This two-stage anaerobic-aerobic process is often considered an efficient method for the complete mineralization of azo dyes into less harmful substances like carbon dioxide and water. ijcmas.com
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading azo dyes. ohsu.edu They secrete extracellular enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which can oxidize a broad range of organic pollutants, including azo dyes. ijcmas.comohsu.edu The degradation mechanism by fungi can involve both biosorption of the dye onto the fungal biomass and enzymatic breakdown. nih.gov
Microalgae, such as species from the genera Chlorella and Oscillatoria, have also shown potential in the decolorization and degradation of azo dyes. nih.gov They can break down azo dyes into aromatic amines and further metabolize these intermediates. nih.gov
Application of Advanced Oxidation Processes (AOPs) for this compound Removal from Wastewater
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). sciencepublishinggroup.comijcce.ac.irkuleuven.be These processes are particularly effective for treating recalcitrant compounds like this compound that are resistant to conventional treatment methods. kuleuven.be
Common AOPs used for dye removal include:
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. ijcce.ac.irkuleuven.be The photo-Fenton process enhances this reaction with UV light, leading to a higher production of radicals and faster degradation rates. mdpi.com
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at high pH. sciencepublishinggroup.comkuleuven.be The combination of ozone with UV light (O₃/UV) can further increase the efficiency of dye degradation. kuleuven.be
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. mdpi.com
Photocatalysis: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is a widely studied AOP. When irradiated with UV light, the catalyst generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species that degrade the dye. acs.orgmdpi.com
These AOPs can achieve high levels of color removal and can lead to the complete mineralization of the dye into CO₂, H₂O, and inorganic ions. sciencepublishinggroup.com The effectiveness of AOPs depends on factors such as pH, temperature, catalyst dosage, and the initial concentration of the dye. kuleuven.be
Adsorption Technologies and Materials for this compound Abatement in Aqueous Solutions
Adsorption is a widely used and effective method for removing dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. jetir.orgfrontiersin.org The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
A variety of materials have been investigated for the adsorption of disperse dyes:
Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of dyes. jetir.org However, its high cost and regeneration difficulties are significant drawbacks. jetir.org
Low-Cost Adsorbents: To overcome the cost issue of activated carbon, numerous low-cost alternative adsorbents have been studied. These include:
Agricultural Wastes: Materials like orange peels, banana peels, and rice husks have shown good potential for dye removal. jetir.orgneliti.com
Industrial Byproducts: Wastes such as fly ash and cenospheres can be utilized as adsorbents. frontiersin.orgresearchgate.net
Natural Materials: Clays, zeolites, and silica (B1680970) are effective natural adsorbents. jetir.orgjwent.net
The efficiency of the adsorption process is influenced by several parameters:
pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, which in turn influences the electrostatic interactions between them. For disperse dyes, adsorption is often favorable under acidic conditions. neliti.com
Adsorbent Dosage: An increase in adsorbent dosage generally leads to a higher percentage of dye removal due to the availability of more active sites. frontiersin.org
Initial Dye Concentration: The adsorption capacity often increases with the initial dye concentration until the active sites on the adsorbent are saturated. frontiersin.org
Contact Time and Temperature: The time required to reach equilibrium and the effect of temperature (whether the process is endothermic or exothermic) are important kinetic and thermodynamic parameters. frontiersin.org
The equilibrium of the adsorption process is often described by isotherm models like the Langmuir and Freundlich models, while the kinetics are typically analyzed using pseudo-first-order and pseudo-second-order models. frontiersin.orgneliti.com
Interactive Data Table: Adsorption Parameters for Dye Removal This table is a representative example based on general findings in the literature for dye adsorption and is not specific to this compound.
Identification and Fate of Metabolites and Degradation Products of this compound
The primary step in the degradation of azo dyes is the cleavage of the azo bond, leading to the formation of aromatic amines. nih.gov For this compound, this reductive cleavage would likely produce substituted anilines and other aromatic compounds. For example, studies on other disperse azo dyes, like Disperse Yellow 3, have identified metabolites such as acetanilide (B955) and 4-methyl-1,2-benzoquinone. ohsu.edu
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to identify these degradation products. researchgate.net UV-Vis spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can also be used to monitor the disappearance of the parent dye and the appearance of new functional groups, confirming the degradation process. researchgate.net
Environmental Partitioning and Mobility Studies of this compound
Understanding the environmental partitioning and mobility of this compound is essential for predicting its distribution and fate in different environmental compartments, including water, soil, and sediment.
Disperse dyes, by their nature, have low water solubility and are hydrophobic. mst.dkscbt.com This characteristic, combined with a moderate to high octanol-water partition coefficient (log Kow), suggests that this compound has a significant tendency to partition from the water column into sediment and soil. scbt.comcanada.ca The molecular size of disperse dyes can also influence their rate of biodegradation, as larger molecules may have limited uptake by microorganisms. scbt.com
Water: If released into water, a portion of this compound may remain in the water column up to its solubility limit. canada.ca However, over time, a significant fraction is expected to adsorb to suspended solids and eventually settle into the sediment. canada.ca
Soil and Sediment: Due to their low water solubility and hydrophobic nature, disperse dyes are expected to have low mobility in soil and will likely remain in the soil matrix upon release, for instance, through the application of biosolids from wastewater treatment plants. canada.ca Adsorption is the major removal pathway for these dyes in the environment. mst.dk Factors that favor adsorption include increasing molecular size and water hardness. mst.dk
Air: With a very low vapor pressure, this compound is not expected to be released into the air or partition significantly into the atmospheric compartment. canada.ca
The metabolites of disperse dyes also exhibit varying degrees of adsorption to soil and sediment. mst.dk The environmental fate of this compound is therefore closely linked to its strong tendency to adsorb to solid phases in the environment.
Advanced Material Science Applications and Performance Characteristics of Disperse Orange 61
Mechanisms Governing Colorfastness and Photostability of Materials Dyed with Disperse Orange 61
This compound, a monoazo disperse dye, is primarily utilized for coloring polyester (B1180765) fabrics. made-in-china.commade-in-china.com Its effectiveness in dyeing synthetic fibers like polyester stems from its chemical nature as a non-ionic dye with low water solubility. chemicalbook.commdpi.com The dyeing process typically involves high temperatures, which allows the dye molecules to penetrate and become physically trapped within the amorphous regions of the polymer fibers. scribd.comnih.gov
The colorfastness of materials dyed with this compound is largely attributed to the physical and chemical interactions between the dye molecules and the fiber matrix. The small, insoluble dye molecules are applied as a fine dispersion and become fixed within the hydrophobic fibers through intermolecular forces such as van der Waals forces. satra.com The stability of these interactions determines the resistance of the dye to various environmental factors.
Several factors influence the colorfastness and photostability of fabrics dyed with this compound:
Molecular Structure: The chemical structure of this compound, which includes bromine and nitro groups, plays a significant role in its stability. worlddyevariety.com The presence of electron-withdrawing groups can affect the electron density of the azo group (-N=N-), influencing its susceptibility to degradation. researchgate.net The molecule's two phenyl rings are oriented at a significant dihedral angle, and the crystal structure is stabilized by intermolecular C–H…N hydrogen bonds and π–π stacking interactions. researchgate.net
Dye-Fiber Interactions: The strength of the bond between the dye and the polyester fiber is crucial for good fastness properties. The dye molecules are held within the fiber through physical absorption, and the hydrophobic nature of both the dye and the fiber contributes to this entrapment. nih.gov
Photodegradation: Like many azo dyes, the azo linkage in this compound can undergo photodegradation when exposed to UV light, leading to the formation of various degradation products and a loss of color. However, some studies suggest that certain structural features can enhance photostability. researchgate.net The rate of photodegradation can be influenced by the presence of other substances, such as natural humic materials, which can accelerate the process. scbt.com
Research has shown that modifications to the chemical structure of disperse dyes, such as the introduction of specific functional groups, can improve their fastness properties on polyester fabrics. researchgate.net
Table 7.1.1: Fastness Properties of this compound
| Fastness Test | Rating |
|---|---|
| Light Fastness | 6-7 |
| Washing Fastness | 5 |
| Sublimation Fastness | 4-5 |
| Perspiration Fastness | 5 |
| Ironing Fastness | 5 |
Source: World dye variety worlddyevariety.com, Qingdao Sanhuan Colorchem CO.,LTD cncolorchem.com
Integration of this compound in Functional Textiles and Smart Materials
The application of this compound extends beyond simple coloration to the development of functional textiles and smart materials. epsilonpigments.com Smart materials are designed to respond to external stimuli, and dyes can play a crucial role in imparting these functionalities.
The integration of this compound into textiles is primarily for dyeing synthetic fibers like polyester, nylon, and acrylic. made-in-china.comnih.gov Its good dispersion properties and fastness make it a suitable choice for these materials. dyechemical.com Functional textiles can include features such as UV protection, antimicrobial properties, or, in the context of smart materials, the ability to respond to environmental changes.
While this compound itself is not explicitly described as a "smart" material, it can be a component in such systems. For instance, its stable color could serve as a reference in textiles designed to change color in response to other stimuli, where another, more active, compound is responsible for the functional change. The development of smart materials often involves the incorporation of chromophores that can switch between different states. researchgate.net
Emerging Challenges and Future Research Directions for Disperse Orange 61
Development of Sustainable and Environmentally Benign Formulations of Disperse Orange 61
The conventional dyeing process with disperse dyes often involves high water consumption and the discharge of effluents containing residual dyes and chemicals. researchgate.net A significant challenge lies in reformulating this compound to minimize its environmental impact.
One promising approach is the development of alkali-clearable disperse dyes . Traditionally, a reduction clearing process using agents like sodium hydrosulfite is employed to remove unfixed dye from fabric surfaces. This process, however, generates harmful effluent. researchgate.net Research into incorporating functional groups, such as carboxylic esters, into the dye molecule allows for clearing under alkaline conditions, which is a more environmentally friendly alternative. researchgate.net
Another major advancement is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium . This waterless dyeing technique not only eliminates wastewater but can also enhance the dye's affinity for polymeric fibers. researchgate.netmdpi.com The scCO₂ can be recycled after the process, making it a green chemical media. researchgate.net Research in this area focuses on optimizing the dyeing parameters (pressure, temperature, time) for this compound and similar dyes to achieve dyeing performance comparable or superior to traditional aqueous methods. mdpi.com
Enhancement of this compound Performance on Novel and Blended Substrates
While this compound is effective on polyester (B1180765), its application on novel synthetic fibers and blended fabrics, such as polyester/cotton, presents challenges. worlddyevariety.comekb.eg Achieving level, reproducible dyeing and high color fastness on these substrates is a key research focus.
A major issue with dyeing polyester blends is ensuring that the disperse dye does not stain the cellulosic fiber (e.g., cotton) portion. ekb.eg This often requires specialized printing and dyeing techniques. For instance, in polyester/cotton blends, a two-stage process using disperse and reactive dyes might be employed. ekb.eg Research is ongoing to improve single-stage processes that are simpler and more efficient.
The use of dyeing auxiliaries, such as levelling agents and carriers , is critical for improving dye compatibility and migration in blended fabrics. sdc.org.uk Nonionic levelling agents have been shown to improve the uniform build-up of disperse dye mixtures, ensuring consistent hue even at varying depths. sdc.org.uk Future research aims to develop more effective and eco-friendly auxiliaries that enhance dye uptake and levelness on a wider range of blended substrates. sdc.org.ukresearchgate.net Additionally, surface modification of fabrics using techniques like ultrasound or UV radiation is being explored to improve dye absorption and color strength, potentially reducing the need for high temperatures and chemical auxiliaries. researchgate.netnih.gov
Table 1: Dyeing Characteristics of Disperse Dyes on Different Substrates
| Dye Type | Substrate | Key Challenge | Research Direction |
| Disperse Dyes (e.g., this compound) | Polyester/Cotton Blends | Staining of cotton fiber; inconsistent color. ekb.eg | Development of single-stage dyeing processes; improved levelling agents. ekb.egsdc.org.uk |
| Disperse Dyes | Nylon 6 | Optimizing dye uptake and fastness properties. mdpi.com | Application of supercritical CO₂ dyeing to enhance affinity and performance. mdpi.com |
| Disperse Dyes | Textured Polyester | Barré (streaky, unlevel dyeing). sdc.org.uk | Use of specialized auxiliaries to control dyeing rate and ensure uniformity. sdc.org.uk |
Advanced Computational Modeling for Predictive Design and Optimization of this compound
Computational chemistry and modeling offer powerful tools for accelerating the design and optimization of dyes like this compound. These in silico methods can predict a molecule's properties, reducing the need for extensive and costly experimental synthesis and testing. unimi.it
Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. unimi.ittandfonline.com By analyzing a dataset of known azo dyes, QSAR can establish correlations between the molecular structure and specific properties, such as color, fastness, and potential toxicity. tandfonline.comnih.gov For instance, computational models have been developed to predict the mutagenicity of aromatic azo compounds, which is a critical parameter for designing safer dyes. unimi.it
Other computational techniques like Density Functional Theory (DFT) are used to optimize the geometry of dye molecules and predict their electronic and spectral properties. mdpi.com This allows researchers to understand how modifications to the chemical structure—such as changing functional groups—will affect the dye's color (absorption maxima) and stability. researchgate.netmdpi.com By simulating the interaction between the dye molecule and the fiber, these models can also help in designing dyes with higher affinity and better fixation properties. nih.gov The goal is to create a predictive framework for the rational design of new disperse dyes with enhanced performance and improved environmental profiles. nih.gov
Table 2: Application of Computational Models in Azo Dye Research
| Computational Method | Application | Predicted Property | Reference |
| QSAR (Quantitative Structure-Activity Relationship) | Predictive toxicology | Mutagenicity, Carcinogenicity | unimi.ittandfonline.com |
| DFT (Density Functional Theory) | Molecular design & optimization | Molecular geometry, UV-VIS spectra, Chemical shifts | mdpi.com |
| Machine Learning (ML) | Property prediction | Maximum absorption wavelength (λmax), Thermal half-life | nih.govbohrium.com |
| Docking Simulations | Interaction analysis | Binding affinity to enzymes (e.g., azoreductase) | unimi.it |
Interdisciplinary Research Approaches for Comprehensive Understanding of this compound
A complete understanding of this compound requires a multifaceted, interdisciplinary approach that integrates chemistry, material science, environmental science, and toxicology. Research that remains within a single discipline provides only a partial picture of the dye's life cycle and impact.
The synthesis and application of the dye are rooted in organic and polymer chemistry . researchgate.netajchem-a.com However, its environmental fate and potential for degradation into other compounds, such as aromatic amines, are concerns for environmental scientists . canada.catsu.edu The interaction of these degradation products with biological systems is the domain of toxicology and molecular biology , which investigates potential health effects. unimi.ittsu.edu
For example, studies have shown that while many azo dyes themselves have low acute toxicity, their degradation products can be of concern. unimi.ittsu.edu Therefore, research must connect the chemical properties of this compound (e.g., its azo bond) with its environmental persistence and the biological activity of its potential metabolites. canada.ca This requires collaborative efforts, such as combining chemical analysis of textile effluents with ecotoxicological assessments of the receiving water bodies. sciensage.info Such integrated research is essential for a holistic risk assessment and for guiding the development of safer, more sustainable chemical products. canada.ca
Innovation in Characterization Techniques for Trace Analysis of this compound
The ability to detect and quantify this compound at trace levels in various matrices is crucial for environmental monitoring, exposure assessment, and quality control. nih.gov Innovations in analytical chemistry have led to highly sensitive and specific characterization techniques.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a cornerstone for dye analysis. nih.gov Specifically, high-resolution mass spectrometry (HRMS) , such as with Orbitrap technology, allows for the accurate identification and quantification of dyes and their transformation products, even in complex mixtures like house dust or textile effluents. nih.govnih.gov These techniques have been used to identify and measure this compound in consumer products and environmental samples. nih.govnih.gov
Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are indispensable for the structural elucidation of newly synthesized dyes and for confirming the identity of reference standards. researchgate.netajchem-a.comsci-hub.se The development of analytical standards for dyes like this compound is critical for accurate quantification in research and regulatory monitoring. nih.govlgcstandards.com Future research will likely focus on developing even faster, more portable, and field-deployable analytical methods for on-site monitoring of industrial wastewater and consumer goods.
Conclusion
Synthesis of Key Findings from Academic Research on Disperse Orange 61.
Academic research has illuminated several key aspects of this compound. Studies have confirmed its molecular structure through X-ray crystallography, providing a definitive understanding of its stereochemistry and bonding. researchgate.net In the field of analytical chemistry, robust methods using LC/MS/MS have been developed for its detection, which is significant for monitoring its presence in textiles and the environment. shimadzu.comlcms.cz Environmental science research has investigated its fate and persistence, noting that while it is expected to persist in sediment and soil, its potential for bioaccumulation is low. canada.ca Furthermore, research in environmental health has identified this compound in house dust, and it is recognized as a potential contact allergen, prompting studies into human exposure to azo dyes from consumer goods. nih.gov
Reiterating the Scientific Significance of this compound in Chemical and Materials Science.
The scientific significance of this compound extends beyond its commercial role as a dye. In chemical science, its synthesis pathway, involving diazotization and azo coupling, serves as a classic example of electrophilic aromatic substitution used in the industrial production of organic functional molecules. worlddyevariety.comwikipedia.org For materials science, its application as a disperse dye for polyester (B1180765) highlights the structure-property relationships that govern dye-fiber interactions, including the importance of molecular size, planarity, and lack of water-solubilizing groups for effective dyeing of hydrophobic polymers. worlddyevariety.comepsilonpigments.com The compound also serves as a crucial reference standard and model substance in the development of analytical methods for detecting and quantifying restricted or allergenic substances in textiles, contributing to consumer safety and regulatory science. lcms.cznih.gov Its well-characterized structure and properties make it a valuable subject for ongoing research into the environmental impact and toxicology of the broad class of azo dyes. canada.ca
Q & A
Q. What strategies ensure ethical data reporting and reproducibility in this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
